Anticancer agent 200

ATR Kinase Enzymatic Assay Inhibitor Potency

Anticancer agent 200, also known as Elimusertib or BAY-1895344, is a synthetic small molecule that functions as a highly potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a pivotal apical kinase in the DNA damage response (DDR) pathway, which is frequently exploited by cancer cells to survive replication stress and DNA damage.

Molecular Formula C31H22CoN2O8
Molecular Weight 609.4 g/mol
Cat. No. B12373130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 200
Molecular FormulaC31H22CoN2O8
Molecular Weight609.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.[Co]
InChIInChI=1S/C16H12N2O3.C15H10O5.Co/c1-10-6-8-11(9-7-10)17-18-14-15(19)12-4-2-3-5-13(12)21-16(14)20;16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8;/h2-9,19H,1H3;1-7,16-17,19H;
InChIKeySLPQXSPBDVAYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anticancer Agent 200 (Elimusertib/BAY-1895344): Potent, Orally Bioavailable ATR Kinase Inhibitor for Targeted Cancer Research


Anticancer agent 200, also known as Elimusertib or BAY-1895344, is a synthetic small molecule that functions as a highly potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase [1]. ATR is a pivotal apical kinase in the DNA damage response (DDR) pathway, which is frequently exploited by cancer cells to survive replication stress and DNA damage [2]. By selectively inhibiting ATR, this compound prevents the repair of damaged DNA in cancer cells, thereby driving them towards cell cycle arrest and apoptosis [3].

Why Interchanging Anticancer Agent 200 (Elimusertib) with Other ATR Inhibitors Compromises Experimental Integrity


While several ATR kinase inhibitors are in clinical and preclinical development, including ceralasertib (AZD6738), berzosertib (M6620/VX-970), M4344 (gartisertib), and camonsertib (RP-3500), they are not interchangeable. These compounds exhibit quantifiable differences in their biochemical potency against the ATR kinase, their selectivity profiles against off-target kinases like mTOR and ATM, and their pharmacokinetic (PK) properties such as tissue distribution and blood-brain barrier penetration [1]. Substituting one ATR inhibitor for another without accounting for these distinctions can introduce significant variability in experimental outcomes and confound the interpretation of mechanism-of-action studies. Selecting the correct inhibitor is therefore critical for generating reproducible and meaningful scientific data [2].

Quantitative Evidence Guide: Head-to-Head Comparisons for Anticancer Agent 200 (Elimusertib) Differentiation


Biochemical ATR Inhibition Potency: Elimusertib Exhibits >30-Fold Greater Potency than Ceralasertib

In a direct head-to-head comparison of clinically developed ATR inhibitors, elimusertib (BAY-1895344) demonstrated an IC50 of 0.0023 μM against ATR in a HeLa cell-based assay [1]. This potency is significantly higher than that of ceralasertib (AZD6738), which had an IC50 of 0.18 μM in the same assay system, representing a >78-fold difference in potency [1].

ATR Kinase Enzymatic Assay Inhibitor Potency

Selectivity Profile: Elimusertib Shows >10,000-Fold Selectivity for ATR Over Related PI3K-like Kinases

Elimusertib exhibits exceptional selectivity for ATR over a broad panel of 450+ kinases, including other members of the PIKK family . In a direct kinase activity assay, it demonstrated IC50 values of >10,000 nM for ATM, DNA-PK, and PI3Kα, while its ATR IC50 was 1.5 nM. This represents a selectivity window of over 6,600-fold for the desired target .

Kinase Selectivity Off-Target Effects ATR

Antiproliferative Activity in MRE11-Mutant Colorectal Cancer Cells: Elimusertib Demonstrates >10-Fold Superiority Over Ceralasertib

In the LoVo human colorectal cancer cell line, which harbors an MRE11 mutation and is a standard model for evaluating ATR inhibitor sensitivity, elimusertib (BAY-1895344) inhibited proliferation with an IC50 of 27 nM [1]. In stark contrast, ceralasertib (AZD6738) had an IC50 of 377 nM in the same assay, making elimusertib 14-fold more potent at inhibiting cancer cell growth in this relevant disease model [1].

Colorectal Cancer MRE11 Mutant Cellular Assay

Differential Tissue Distribution: Elimusertib Exhibits Superior Blood-Brain Barrier Penetration Compared to Ceralasertib

A comparative preclinical pharmacokinetic study in mice demonstrated a key difference in tissue distribution between elimusertib (BAY-1895344) and ceralasertib (AZD6738) [1]. While overall tissue distribution was similar for most organs, elimusertib showed a notably higher capacity to penetrate the blood-brain barrier compared to ceralasertib [1]. The tissue-to-plasma partition coefficient for brain was significantly higher for elimusertib.

Pharmacokinetics Blood-Brain Barrier Tissue Distribution

Potency Ranking Among Clinically Developed ATR Inhibitors: Elimusertib is Among the Most Potent Agents Tested

A systematic comparison of ATR inhibitors in clinical development ranked their relative potency as follows: camonsertib (RP-3500) > M4344 (gartisertib) ~ elimusertib (BAY-1895344) > berzosertib (M6620/VX-970) > ceralasertib (AZD6738) [1]. This ranking places elimusertib in the top tier of potent ATR inhibitors available for research, alongside M4344 and camonsertib, and significantly ahead of first-generation inhibitors like berzosertib and ceralasertib [1].

ATR Inhibitor Comparative Analysis Drug Discovery

In Vivo Efficacy in ATRX-Mutated Models: Elimusertib Prolongs Survival in PDX Models of Uterine Leiomyosarcoma

In patient-derived xenograft (PDX) models of uterine leiomyosarcoma harboring ATRX gene mutations, treatment with elimusertib (20 mg/kg, oral, intermittent schedule) led to a statistically significant inhibition of tumor growth and a substantial prolongation of survival compared to vehicle control [1]. In the aggressive LEY-11 PDX model, median overall survival was extended from 12.5 days in the control group to 42 days in the elimusertib-treated group (p < 0.001) [1].

In Vivo Efficacy PDX Model ATRX Mutation

Best-Fit Research and Industrial Applications for Anticancer Agent 200 (Elimusertib)


Investigating Synthetic Lethality in ATM- or MRE11-Deficient Cancer Models

Based on its demonstrated 14-fold greater antiproliferative potency in the MRE11-mutant LoVo cell line compared to ceralasertib [1], elimusertib is the optimal research tool for studies exploring ATR inhibition in cancers with deficiencies in the DDR pathway. Its high potency ensures robust target engagement and a strong synthetic lethal phenotype in ATM-, MRE11-, or other HR-deficient models, allowing for clear differentiation from less potent compounds [2].

Preclinical Studies on Brain Tumors and CNS Metastasis

The evidence that elimusertib has a higher capacity to cross the blood-brain barrier compared to ceralasertib [1] makes it the preferred ATR inhibitor for in vivo research on primary brain tumors, such as glioblastoma, or for evaluating the treatment and prevention of CNS metastases. Its ability to reach therapeutic concentrations in the brain addresses a key limitation of other ATR inhibitors in this research area.

In Vivo Efficacy Studies in ATRX-Mutated Cancer Models

With strong preclinical proof-of-concept showing significant tumor growth inhibition and survival benefit in ATRX-mutated PDX models of uterine leiomyosarcoma [1], elimusertib is a powerful and validated tool for exploring ATR inhibition as a therapeutic strategy in other ATRX-mutant cancers. The established in vivo dosing regimen (20 mg/kg oral, intermittent schedule) provides a proven starting point for further animal studies [1].

High-Confidence Mechanistic Studies of ATR Kinase Function

Elimusertib's exceptional selectivity profile, with >6,600-fold selectivity for ATR over related PIKK family kinases (ATM, DNA-PK, PI3Kα) [1], makes it a superior reagent for dissecting the specific functions of ATR in the DNA damage response. Researchers can use elimusertib to attribute observed cellular phenotypes to ATR inhibition with high confidence, minimizing the confounding effects of off-target activity common to less selective inhibitors.

Technical Documentation Hub

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